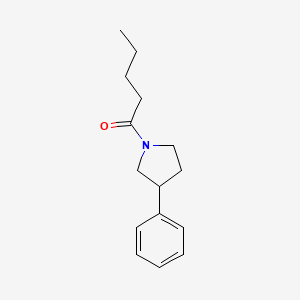![molecular formula C11H19NO3 B7468607 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one](/img/structure/B7468607.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one, commonly known as DADLE, is a synthetic opioid peptide that has gained significant interest in the scientific community due to its potential therapeutic properties. DADLE has been extensively studied for its ability to bind to opioid receptors and produce analgesic effects, making it a promising candidate for the development of new pain-relieving drugs.
Mecanismo De Acción
DADLE exerts its effects through binding to opioid receptors, which are G protein-coupled receptors located in the central and peripheral nervous systems. Specifically, DADLE has high affinity for the delta opioid receptor subtype and can activate downstream signaling pathways that result in analgesia and other effects.
Biochemical and Physiological Effects:
DADLE has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and anti-inflammatory effects. Additionally, DADLE has been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DADLE in lab experiments is its potent analgesic effects, which can be useful in studying pain pathways and developing new pain-relieving drugs. However, DADLE may also have limitations, such as potential side effects and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many potential future directions for research on DADLE and its therapeutic applications. One area of interest is the development of new pain-relieving drugs based on the structure of DADLE, which may have improved efficacy and reduced side effects compared to currently available opioids. Additionally, further research is needed to fully understand the mechanisms of action of DADLE and its potential applications in the treatment of neurodegenerative diseases and inflammatory conditions.
Métodos De Síntesis
DADLE can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of N-Boc-2-methylalanine with N-Fmoc-D-Ala-OH, followed by cyclization with diethylene glycol and deprotection to yield DADLE.
Aplicaciones Científicas De Investigación
DADLE has been widely studied for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that DADLE can produce potent analgesic effects through its binding to opioid receptors, particularly the delta opioid receptor subtype. Additionally, DADLE has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
Propiedades
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9(2)10(13)12-5-3-11(4-6-12)14-7-8-15-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMMBGZBURFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)
![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)